molecular formula C9H9ClO2 B1611364 1,3-Benzodioxole,5-(2-chloroethyl)- CAS No. 23808-46-0

1,3-Benzodioxole,5-(2-chloroethyl)-

Cat. No.: B1611364
CAS No.: 23808-46-0
M. Wt: 184.62 g/mol
InChI Key: YFVIYUCTLBXCMJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole,5-(2-chloroethyl)- is an organic compound that features a benzodioxole ring substituted with a 2-chloroethyl group

Scientific Research Applications

1,3-Benzodioxole,5-(2-chloroethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in antiviral and anticancer therapies.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole,5-(2-chloroethyl)- typically involves the reaction of 1,3-benzodioxole with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 1,3-Benzodioxole,5-(2-chloroethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole,5-(2-chloroethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chloroethyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include ethyl-substituted benzodioxoles.

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chloroethyl)-2’-deoxyuridine: An antiviral compound with a similar chloroethyl group.

    Bis(2-chloroethyl) sulfide:

Uniqueness

1,3-Benzodioxole,5-(2-chloroethyl)- is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities compared to other chloroethyl-substituted compounds.

Properties

IUPAC Name

5-(2-chloroethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVIYUCTLBXCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578539
Record name 5-(2-Chloroethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23808-46-0
Record name 5-(2-Chloroethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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